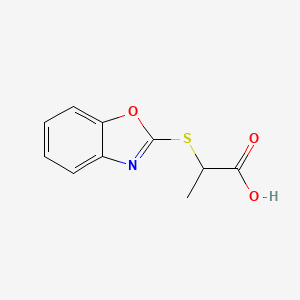

2-(Benzooxazol-2-ylsulfanyl)-propionic acid

Beschreibung

Key Identifiers:

Stereochemical Configuration and Isomerism

The compound contains a chiral center at the second carbon of the propanoic acid chain, where the sulfur atom is bonded. This carbon is connected to:

Despite the potential for enantiomerism due to this chiral center, synthetic routes typically yield racemic mixtures unless stereoselective methods are employed. For example, the use of (S)-2-(2,3-dichlorophenoxy)propionic acid in related syntheses suggests possible stereochemical control, but explicit data on enantiomeric resolution for this specific compound remains limited.

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound are not widely reported. However, computational models and related benzoxazole derivatives provide insights into its conformational preferences:

Predicted Structural Features:

- Benzoxazole Ring : Planar due to aromaticity, with bond lengths consistent with delocalized π-electrons (C–N: ~1.32 Å, C–O: ~1.36 Å).

- Sulfanyl Linkage : The C–S bond length is approximately 1.81 Å, characteristic of thioether linkages.

- Propanoic Acid Chain : Adopts a staggered conformation to minimize steric hindrance between the methyl and carboxylic acid groups.

Comparative analysis with crystallized analogs, such as 3-(benzothiazol-2-ylthio)propionic acid (C₁₀H₉NO₂S₂), reveals similar conformational stability in the sulfanyl-propionic acid moiety.

Comparative Structural Analysis with Related Benzoxazole Derivatives

Key Structural Comparisons:

The propionic acid chain in this compound introduces greater flexibility and potential for intermolecular interactions (e.g., hydrogen bonding) compared to shorter-chain analogs. This structural feature is critical in medicinal chemistry applications, where such interactions may influence target binding.

Electronic Effects:

- The benzooxazole ring’s electron-withdrawing nature polarizes the sulfanyl group, increasing the acidity of the propionic acid’s carboxylic hydrogen (predicted pKa ≈ 4.2).

- Substituents on the benzooxazole ring (e.g., nitro or amino groups) can further modulate electronic properties, as seen in optimized derivatives for biological activity.

Eigenschaften

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-6(9(12)13)15-10-11-7-4-2-3-5-8(7)14-10/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCCDEDKPAULRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid typically involves the reaction of 2-mercaptobenzoxazole with a suitable propionic acid derivative. One common method is the nucleophilic substitution reaction where 2-mercaptobenzoxazole reacts with 2-bromopropionic acid under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzooxazol-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzoxazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The propionic acid moiety can participate in esterification or amidation reactions with alcohols or amines, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Esters and amides.

Wissenschaftliche Forschungsanwendungen

2-(Benzooxazol-2-ylsulfanyl)-propionic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Wirkmechanismus

The mechanism of action of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The benzoxazole ring can bind to specific molecular targets, disrupting normal cellular processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

2-(2-Oxo-3-phenyl-propionylamino)-3-phenyl-propionic acid (3b)

- Structure: Benzoxazole with oxo-phenyl and amino-propionic acid substituents .

- Molecular Formula: C₁₈H₁₇NO₄.

- Key Differences: Replaces the sulfanyl group with an oxo-phenylamino moiety.

- The lipophilic benzoxazole core may improve membrane permeability .

Ketoprofen (2-(3-Benzoylphenyl)propionic acid)

- Structure : Propionic acid backbone with a benzoylphenyl group .

- Molecular Formula : C₁₆H₁₄O₃.

- Key Differences : Lacks the benzoxazole ring and sulfanyl group; instead, features a benzoyl moiety.

- Implications : As an NSAID, Ketoprofen’s benzoyl group facilitates cyclooxygenase inhibition. The absence of sulfur may reduce metabolic oxidation risks compared to sulfanyl-containing analogs .

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid)

- Structure : Hydroxyacetic acid with two phenyl groups .

- Molecular Formula : C₁₄H₁₂O₃.

- Key Differences : Replaces the sulfanyl-benzoxazole with diphenyl-hydroxy groups.

- Implications: The hydroxy group increases acidity (pKa ~3.0), making it more water-soluble than sulfanyl derivatives.

Herbicidal Propionic Acid Derivatives

- Examples: 2-(2,4-Dichlorophenoxy) Propionic Acid: Chlorinated phenoxy group . 2-(4-Chloro-2-Methylphenoxy)Propionic Acid (Mecoprop): Methyl-chloro substitution .

- Key Differences: Phenoxy groups with halogen substituents instead of benzoxazole-sulfanyl.

- Implications : Chlorine atoms enhance herbicidal activity via auxin mimicry. The sulfanyl-benzoxazole in the target compound may confer distinct bioactivity, possibly in antimicrobial or anti-inflammatory contexts .

Ethyl 2-[4-(Benzo[d]oxazol-2-yloxy)phenoxy]propanoate

- Structure: Benzoxazole-oxy-phenoxy propionic acid ethyl ester .

- Molecular Formula: C₁₈H₁₇NO₅.

- Key Differences : Ether (oxy) linkage and ester group vs. sulfanyl and free carboxylic acid.

- Implications : The ester improves stability and bioavailability but requires hydrolysis for activation. The target compound’s free acid and sulfanyl group may offer direct reactivity and faster metabolic clearance .

Physicochemical Properties

Biologische Aktivität

2-(Benzooxazol-2-ylsulfanyl)-propionic acid (CAS No. 252353-18-7) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 223.25 g/mol. The compound features a benzooxazole moiety linked to a propionic acid group through a sulfanyl bridge, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted that certain benzoxazole derivatives were selectively active against Gram-positive bacteria, such as Bacillus subtilis, while showing limited activity against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Bacillus subtilis | 32 |

| Compound 2 | Escherichia coli | >128 |

| Compound 3 | Candida albicans | 64 |

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells . The structure-activity relationship (SAR) analysis revealed that modifications to the benzoxazole ring could enhance cytotoxicity against specific cancer types.

Table 2: Cytotoxicity Against Cancer Cell Lines

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : Some benzoxazole derivatives have been noted for their ability to scavenge free radicals, contributing to their anticancer effects.

Case Study 1: Anticancer Screening

In a recent study, researchers synthesized various derivatives of benzoxazole and evaluated their anticancer properties against multiple cell lines. Among them, one derivative exhibited significant activity against breast cancer (MCF-7), with an IC50 value of 5 µM, suggesting a promising lead for further development .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of benzoxazole derivatives against fungal pathogens. The results indicated moderate antifungal activity against Candida albicans, with MIC values suggesting potential as an antifungal agent .

Q & A

Q. What are the recommended storage conditions for 2-(Benzooxazol-2-ylsulfanyl)-propionic acid to ensure stability during long-term research use?

Methodological Answer:

- Storage Conditions : Store in tightly closed containers in a cool, well-ventilated area (≤25°C). Avoid exposure to oxidizing agents (e.g., peroxides, chlorates) and incompatible materials such as strong acids (e.g., HCl, H₂SO₄) or chemically active metals (e.g., sodium, magnesium) .

- Decomposition Risks : Moisture and reactive metals can catalyze degradation; use desiccants in storage containers to mitigate hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy : Focus on ¹H NMR signals for the benzooxazole moiety (e.g., aromatic protons at δ 8.17–7.69 ppm) and the sulfanyl-propionic acid chain (e.g., methyl groups at δ 1.49–1.47 ppm). ¹³C NMR should confirm carbonyl (δ ~174 ppm) and sulfur-linked carbons .

- Mass Spectrometry (HRMS) : Look for molecular ion peaks (e.g., [M⁺] at m/z 219.2371 for structurally analogous benzoxazoles) and fragmentation patterns to validate purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .

- Carcinogenicity Precautions : Treat as a potential carcinogen (based on structurally related compounds). Limit exposure via engineering controls (e.g., closed-system handling) and regular air monitoring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in catalytic efficiency when synthesizing derivatives of this compound under varying reaction conditions?

Methodological Answer:

- Catalyst Screening : Compare PEG-SO₃H (used for benzoxazole synthesis, yielding >90% purity) with alternative catalysts (e.g., Lewis acids). Optimize reaction time (e.g., 10–30 min) and solvent polarity to minimize by-products .

- Data Contradiction Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent) and identify critical factors affecting yield. Validate results via LC-MS or HPLC to resolve discrepancies in product profiles .

Q. What methodological approaches are recommended for assessing the environmental persistence and degradation pathways of this compound in aquatic systems?

Methodological Answer:

-

Degradation Studies : Simulate aquatic environments using rapid sand filters (e.g., 0.8–1.2 mm quartz sand, 10.5 min residence time) to monitor breakdown products via TOC (Total Organic Carbon) analysis .

-

Analytical Workflow :

Parameter Method Key Metrics Parent compound LC-MS/MS Detection limit ≤0.1 µg/L Degradation products GC-MS (derivatized) Identify sulfoxide/sulfone by-products Persistence Half-life (t₁/₂) Compare with MCPP (t₁/₂ = 7–21 days)

Q. How can computational modeling complement experimental design in optimizing the bioactivity of this compound derivatives?

Methodological Answer:

- In Silico Tools :

- Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Focus on sulfanyl-propionic acid’s role in hydrogen bonding .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzooxazole) with bioactivity data to prioritize synthetic targets .

- Validation : Cross-check computational predictions with in vitro assays (e.g., IC₅₀ values) to refine models .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the carcinogenic potential of this compound?

Methodological Answer:

- Toxicological Reassessment :

- Conduct Ames tests (with/without metabolic activation) to evaluate mutagenicity.

- Compare results with structurally similar carcinogens (e.g., 2,4-Dichlorophenoxypropionic acid, which showed limited carcinogenicity in rodents) .

- Dose-Response Analysis : Use benchmark dose modeling (BMD) to establish safe exposure thresholds in cell lines (e.g., HepG2 liver cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.